molecular formula C10H11ClN2O3 B1461042 3-chloro-N-(2-methyl-3-nitrophenyl)propanamide CAS No. 1087791-98-7

3-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Cat. No. B1461042
CAS RN: 1087791-98-7
M. Wt: 242.66 g/mol
InChI Key: JBXFXIYQGXSQKL-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a chemical compound with the molecular formula C10H11ClN2O3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(2-methyl-3-nitrophenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon. The nitrogen atom in the amide group is bonded to a 2-methyl-3-nitrophenyl group .


Physical And Chemical Properties Analysis

3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a powder at room temperature. It has a molecular weight of 242.66 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Immunologically Active Compounds: A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, demonstrating the immunosuppressive activities of these compounds. The research highlighted the significant inhibitory activity of 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide on murine splenocytes and in vivo delayed-type hypersensitivity assays (Giraud et al., 2010).

Pharmacokinetics and Metabolism

  • Understanding Drug Metabolism: Research by Wu et al. (2006) on the pharmacokinetics and metabolism of selective androgen receptor modulators, including a similar compound S-1, provided insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

Chemistry and Synthesis Techniques

  • Development of Synthesis Methods: A study by Peterson et al. (2006) introduced a simple and efficient method for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates, demonstrating advancements in synthesis techniques relevant to similar compounds (Peterson et al., 2006).

Environmental and Safety Studies

  • Environmental Impact and Safety

    Jungewelter and Aalto‐Korte (2008) studied the allergic reactions in pharmaceutical workers exposed to flutamide, a related compound. This research highlights the environmental and occupational health aspects related to the handling of such chemicals (Jungewelter & Aalto‐Korte, 2008).

  • Agricultural Applications

    Wills and Street (1988) examined the effects of propanil, a related compound, on rice crops, contributing to the understanding of agricultural applications and environmental interactions of such chemicals (Wills & Street, 1988).

Biological and Biodegradation Studies

  • Biodegradation Research

    Bhushan et al. (2000) investigated the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., providing valuable information on the microbial degradation of compounds related to 3-chloro-N-(2-methyl-3-nitrophenyl)propanamide (Bhushan et al., 2000).

  • Photoreactions and Drug Stability

    Research by Watanabe et al. (2015) on the photoreactions of flutamide, a structurally related compound, in different solvents provided insights into the stability and degradation pathways of similar compounds (Watanabe et al., 2015).

Safety and Hazards

While specific safety and hazard information for 3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is not available, general precautions should be taken while handling it. This includes avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-7-8(12-10(14)5-6-11)3-2-4-9(7)13(15)16/h2-4H,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXFXIYQGXSQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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